molecular formula C4H7BrN2S3 B13730199 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide CAS No. 20042-86-8

4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide

Cat. No.: B13730199
CAS No.: 20042-86-8
M. Wt: 259.2 g/mol
InChI Key: VNRZQMPPRKZBRB-UHFFFAOYSA-N
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Description

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide is a chemical compound with the molecular formula C4H7BrN2S3 and a molecular weight of 259.211 g/mol. This compound is known for its unique structure, which includes a dithiazolidin ring and a thione group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylamine with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiazolidin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) is essential to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one: This compound has a similar dithiazolidin ring but differs in the presence of a carbonyl group instead of a thione group.

    4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione chloride: Similar structure but with a chloride ion instead of bromide.

Uniqueness

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide is unique due to its specific combination of a dithiazolidin ring and a thione group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

20042-86-8

Molecular Formula

C4H7BrN2S3

Molecular Weight

259.2 g/mol

IUPAC Name

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione;bromide

InChI

InChI=1S/C4H6N2S3.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H

InChI Key

VNRZQMPPRKZBRB-UHFFFAOYSA-N

Canonical SMILES

CN=C1[NH+](C(=S)SS1)C.[Br-]

Origin of Product

United States

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